molecular formula C15H11NO2 B1321842 2-Cyano-2'-methoxybenzophenone CAS No. 746652-00-6

2-Cyano-2'-methoxybenzophenone

Cat. No. B1321842
M. Wt: 237.25 g/mol
InChI Key: NTULQQUFGRXSMX-UHFFFAOYSA-N
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Description

2-Cyano-2'-methoxybenzophenone is a chemical compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar molecules. For instance, the compound 2-methoxyxanthone, which is related to the methoxybenzophenone family, is synthesized through photochemical reactions and shows interesting reactivity .

Synthesis Analysis

The synthesis of heterocyclic compounds derived from 2-cyanoacetamide derivatives, as seen in the first paper, involves one-pot reactions under mild conditions. These reactions lead to a variety of products, including those with thiophene, thiazole, and pyrazole rings, indicating the versatility of cyanoacetamide as a precursor for synthesizing polyfunctional heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been determined by X-ray crystallography. The study reveals that the atoms of the pyran ring in this compound are coplanar, which is a distinctive feature compared to other similar molecules. This planarity can affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of methoxy and cyano groups in the context of phenylazoalkanes has been explored through electrochemical methods. These studies can shed light on the electrochemical behavior of related compounds, such as 2-Cyano-2'-methoxybenzophenone, and their potential for forming new bonds under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2-hydroxybenzonitrile, have been studied using spectrochemical methods and computational chemistry. These studies reveal how structural changes, such as the formation of an oxyanion, can significantly affect the spectral properties and reactivity of the molecule. Such insights are valuable for understanding the behavior of 2-Cyano-2'-methoxybenzophenone under different conditions .

Scientific Research Applications

Environmental Monitoring and Detection Techniques

  • Detection in Water Samples : 2-Cyano-2'-methoxybenzophenone, as a derivative of benzophenone, is analyzed in environmental water samples. A procedure involving solid-phase extraction and liquid chromatography-tandem mass spectrometry is used to determine its presence, demonstrating its significance in monitoring environmental pollution (Negreira et al., 2009).

Photochemical Studies and Synthetic Applications

  • Photochemistry and Synthetic Utility : The compound's derivatives are studied in photochemistry, indicating its potential in synthetic organic chemistry. For instance, irradiation of certain derivatives leads to the formation of products like indanone, showcasing the compound's utility in creating new chemical entities (Plíštil et al., 2006).

  • Ketyl Radical Formation in Reactions : The formation of ketyl radicals in reactions involving 2-Cyano-2'-methoxybenzophenone derivatives is studied, contributing to the understanding of electron-transfer mechanisms in organic chemistry (Ōkubo, 1977).

Analytical and Extraction Methodologies

  • Microextraction Techniques for UV Filters : The compound's utility in developing extraction methodologies, such as ionic liquid-based microextraction, is explored. This is particularly significant for isolating UV filters from water samples, demonstrating its role in analytical chemistry (Vidal et al., 2010).

Cyclization Reactions and Synthetic Pathways

  • Intramolecular Cyclization for Synthesis : The compound's derivatives are utilized in cyclization reactions, leading to the synthesis of complex structures like 9-acridones. This showcases its application in creating diverse chemical compounds (Adams et al., 1976).

Utility in Biological and Toxicological Studies

  • Study of Biological Effects : Although not directly involving 2-Cyano-2'-methoxybenzophenone, research on related benzophenone derivatives sheds light on their potential biological and toxicological impacts. This includes studies on gene expression in response to exposure, relevant in toxicology and pharmacology (Nakamura et al., 2018).

Magnetic Field Effects in Chemical Reactions

  • Magnetic Field Effects on Chemical Reactions : Investigations into the effects of magnetic fields on chemical reactions involving benzophenone derivatives, including 2-Cyano-2'-methoxybenzophenone, contribute to the understanding of reaction dynamics under different physical conditions (Wakasa et al., 1998).

Safety And Hazards

2-Cyano-2’-methoxybenzophenone should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. It should be used only in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-9-5-4-8-13(14)15(17)12-7-3-2-6-11(12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULQQUFGRXSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616406
Record name 2-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2'-methoxybenzophenone

CAS RN

746652-00-6
Record name 2-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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